molecular formula C12H9N3O2 B2531503 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide CAS No. 1798401-84-9

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide

Cat. No.: B2531503
CAS No.: 1798401-84-9
M. Wt: 227.223
InChI Key: LJXSTPNYBLTRMW-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a phenyl ring

Scientific Research Applications

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been used as dyes in dye-sensitized solar cells (dssc), indicating that their primary targets could be the photoanodes in these cells .

Mode of Action

It’s worth noting that similar compounds have been used as sensitizers in dssc . As a sensitizer, the compound would absorb light and transfer the energy to the semiconductor in the solar cell, initiating the conversion of light energy into electrical energy.

Biochemical Pathways

In the context of dssc, the compound would be involved in the photoelectric conversion pathway .

Pharmacokinetics

The compound’s optoelectronic and thermodynamic properties have been studied , which could provide insights into its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to exhibit good nonlinear optical properties , which could be a result of their interaction with their targets.

Action Environment

Factors such as light and water have been found to affect the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide typically involves the reaction of 4-(cyanomethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is unique due to the presence of both cyano and amide groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-6-17-11-3-1-9(2-4-11)7-10(8-14)12(15)16/h1-4,7H,6H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXSTPNYBLTRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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